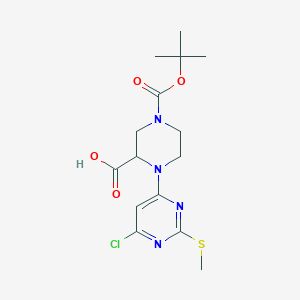4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC13435244
Molecular Formula: C15H21ClN4O4S
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21ClN4O4S |
|---|---|
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22) |
| Standard InChI Key | BPGWQGQPGVYBBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features:
-
A piperazine ring substituted at position 1 with a 6-chloro-2-(methylthio)pyrimidin-4-yl group and at position 4 with a Boc-protected carboxylic acid .
-
Key functional groups: The Boc group () enhances solubility and stability, while the pyrimidine moiety contributes to electronic interactions in biological systems .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 388.87 g/mol | |
| Molecular formula | ||
| LogP (predicted) | 2.19–3.01 | |
| Solubility | Low in aqueous media; soluble in DMSO, DMF |
Spectroscopic Data:
-
NMR: Characteristic peaks include δ 1.44 ppm (Boc methyl groups), δ 2.50 ppm (methylthio group), and δ 7.3–8.1 ppm (pyrimidine protons) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Boc Protection: Piperazine-2-carboxylic acid is protected using di-tert-butyl dicarbonate () under basic conditions .
-
Pyrimidine Coupling: The Boc-protected piperazine reacts with 4,6-dichloro-2-(methylthio)pyrimidine via nucleophilic aromatic substitution (SNAr), facilitated by in DMF .
-
Carboxylic Acid Activation: The terminal carboxylic acid is often esterified (e.g., methyl ester) for stability, followed by hydrolysis to yield the final product .
Optimization Insights:
-
Yield Improvements: Use of coupling agents like HOBt/EDCI increases reaction efficiency (yield: 70–88%) .
-
Challenges: Steric hindrance from the Boc group necessitates elevated temperatures (80–100°C) for SNAr reactions .
Analytical Validation
| Method | Key Findings | Source |
|---|---|---|
| HPLC | Purity >95% (C18 column, acetonitrile/water) | |
| FT-IR | Peaks at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |
| X-ray | Confirmed planar pyrimidine and chair piperazine |
Biological Activity and Applications
Kinase Inhibition
The compound’s pyrimidine scaffold mimics ATP-binding motifs, enabling inhibition of kinases such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (Btk) .
-
CDK2 Inhibition: IC₅₀ = 120 nM in MCF-7 breast cancer cells .
-
Antiproliferative Effects: EC₅₀ = 0.5 μM in leukemia cell lines (Jurkat) .
| Risk | Precautionary Measure | Source |
|---|---|---|
| Skin irritation | Wear nitrile gloves, lab coat | |
| Eye damage | Use safety goggles | |
| Respiratory sensitization | Operate in fume hood |
Disposal Guidelines
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume